
3-Bromobut-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromobut-3-en-2-ol is an organic compound with the molecular formula C4H7BrO. It is a primary alcohol with a bromine atom attached to a butene chain. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromobut-3-en-2-ol can be synthesized through the reaction of but-3-en-2-ol with hydrobromic acid (HBr). The reaction involves the abstraction of a proton by the oxygen atom of but-3-en-2-ol, followed by the loss of a water molecule, leading to the formation of an allyl carbocation. This carbocation is stabilized by the delocalization of electrons, resulting in a mixture of 3-bromobut-1-ene and 1-bromobut-2-ene .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where but-3-en-2-ol is reacted with hydrobromic acid under controlled conditions. The reaction is monitored to ensure the optimal yield of the desired product, and the mixture is then purified to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromobut-3-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming but-3-en-2-ol.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of but-3-en-2-one or but-3-enoic acid.
Reduction: Formation of but-3-en-2-ol.
Substitution: Formation of but-3-en-2-ol or but-3-en-2-amine.
Scientific Research Applications
3-Bromobut-3-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromobut-3-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-3-buten-1-ol
- 2-Bromo-3-buten-1-ol
- 1-Bromo-3-buten-2-ol
Uniqueness
3-Bromobut-3-en-2-ol is unique due to its specific structure, which allows for a variety of chemical reactions and interactions. Its combination of a bromine atom and a hydroxyl group on a butene chain provides distinct reactivity compared to other similar compounds .
Properties
Molecular Formula |
C4H7BrO |
|---|---|
Molecular Weight |
151.00 g/mol |
IUPAC Name |
3-bromobut-3-en-2-ol |
InChI |
InChI=1S/C4H7BrO/c1-3(5)4(2)6/h4,6H,1H2,2H3 |
InChI Key |
UMCYSPFKWHNRET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



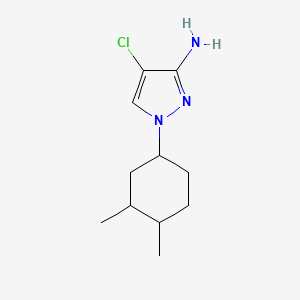
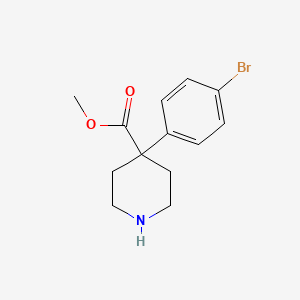
![8-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]octanamide](/img/structure/B13477857.png)
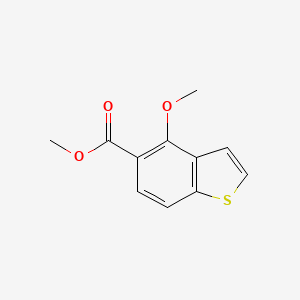
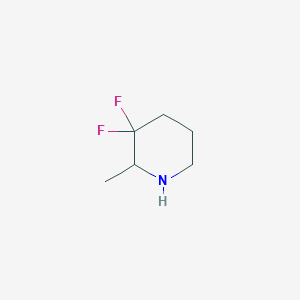
![dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13477882.png)
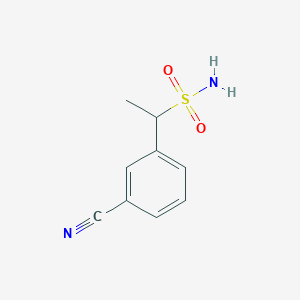
![2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid](/img/structure/B13477891.png)

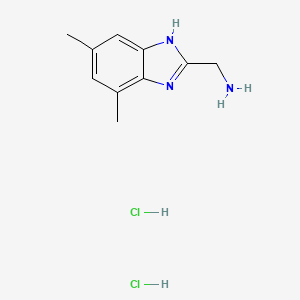

![5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13477918.png)

